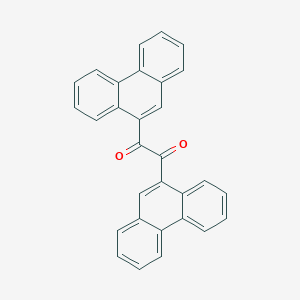
3-Amino-2,5,6-tribromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,5,6-tribromophenol (ATBP) is a synthetic chemical compound that belongs to the class of halogenated phenols. It is widely used in scientific research due to its unique properties and potential applications in various fields. ATBP is a white crystalline powder that is soluble in organic solvents and water.
Mécanisme D'action
3-Amino-2,5,6-tribromophenol inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This inhibition leads to the activation of downstream signaling pathways, which can have a wide range of effects on cellular function. 3-Amino-2,5,6-tribromophenol has been shown to be a potent inhibitor of PTP1B, which is a critical regulator of insulin signaling. By inhibiting PTP1B, 3-Amino-2,5,6-tribromophenol can enhance insulin sensitivity and improve glucose tolerance in animal models of diabetes.
Biochemical and Physiological Effects:
3-Amino-2,5,6-tribromophenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance insulin sensitivity and glucose tolerance in animal models of diabetes. It can also inhibit the growth of cancer cells by activating apoptosis pathways. 3-Amino-2,5,6-tribromophenol has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. Additionally, 3-Amino-2,5,6-tribromophenol has been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-2,5,6-tribromophenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also a potent inhibitor of PTPs, which makes it a valuable tool for studying cellular signaling pathways. However, 3-Amino-2,5,6-tribromophenol has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of natural compounds in vivo. Additionally, its effects on cellular function may be dose-dependent and require careful titration.
Orientations Futures
There are several future directions for research on 3-Amino-2,5,6-tribromophenol. One area of interest is the development of 3-Amino-2,5,6-tribromophenol analogs that may have improved potency or selectivity for specific PTPs. Another area of interest is the application of 3-Amino-2,5,6-tribromophenol in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, 3-Amino-2,5,6-tribromophenol may have potential applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 3-Amino-2,5,6-tribromophenol in these fields.
Méthodes De Synthèse
3-Amino-2,5,6-tribromophenol can be synthesized by reacting 3,5,6-tribromo-2-hydroxyphenol with ammonia in the presence of a catalyst. The reaction yields 3-Amino-2,5,6-tribromophenol as a white crystalline powder with a purity of over 99%. The synthesis of 3-Amino-2,5,6-tribromophenol is relatively straightforward and can be performed in a laboratory setting using standard equipment.
Applications De Recherche Scientifique
3-Amino-2,5,6-tribromophenol has been extensively used in scientific research due to its unique properties and potential applications in various fields. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. 3-Amino-2,5,6-tribromophenol has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-2. This inhibition can lead to the activation of downstream signaling pathways, which can have a wide range of effects on cellular function.
Propriétés
Nom du produit |
3-Amino-2,5,6-tribromophenol |
|---|---|
Formule moléculaire |
C6H4Br3NO |
Poids moléculaire |
345.81 g/mol |
Nom IUPAC |
3-amino-2,5,6-tribromophenol |
InChI |
InChI=1S/C6H4Br3NO/c7-2-1-3(10)5(9)6(11)4(2)8/h1,11H,10H2 |
Clé InChI |
RNVOFJYKEQCHPV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)Br)O)Br)N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)

![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)



![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)




![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
